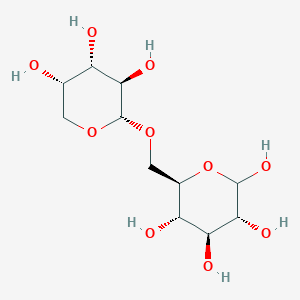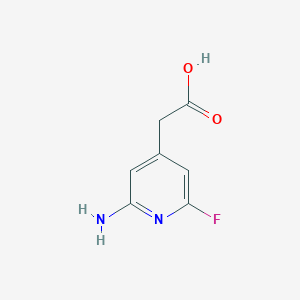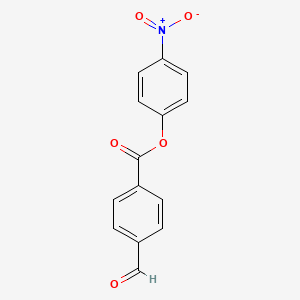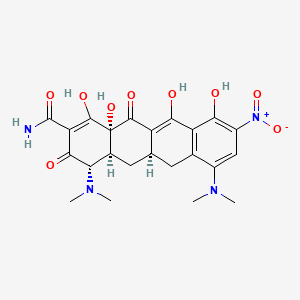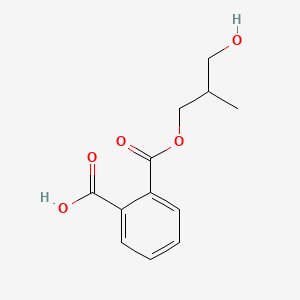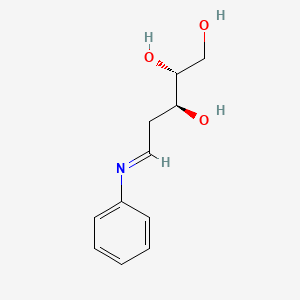
2-Deoxy-N-Phenylglucosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-N-Phenylglucosylamine is an organic compound known for its bioactive properties. It is a derivative of glucose where the hydroxyl group at the second carbon is replaced by an amino group bonded to a phenyl group. This compound is soluble in water and other polar solvents and is chemically stable .
Vorbereitungsmethoden
The synthesis of 2-Deoxy-N-Phenylglucosylamine typically involves starting from D-glucose. A common method includes a series of chemical reactions and selective deprotection of protecting groups . One practical synthesis route involves using D-glucal as a starting material, followed by the addition of various reagents to form the desired product . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and the use of solid acids as catalysts .
Analyse Chemischer Reaktionen
2-Deoxy-N-Phenylglucosylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents.
Substitution: The amino group can be substituted with other functional groups using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-N-Phenylglucosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Deoxy-N-Phenylglucosylamine involves its interaction with specific molecular targets and pathways. In hypoxic cancer cells, it acts as a glycolysis inhibitor, preventing ATP production and ultimately leading to cell death . It also affects mitochondrial metabolism and immunological pathways in different tissues .
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-N-Phenylglucosylamine is similar to other 2-deoxy glycosides, which are widely present in natural products and clinical reagents . its unique structure, with a phenyl group attached to the amino group, gives it distinct bioactive properties. Similar compounds include 2-deoxy-D-glucose and other 2-deoxy glycosides .
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(2R,3S)-5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1 |
InChI-Schlüssel |
QXLHVPIMOYSNQR-WDEREUQCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N=CC[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


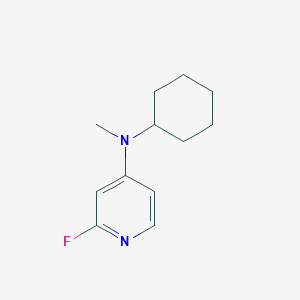
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
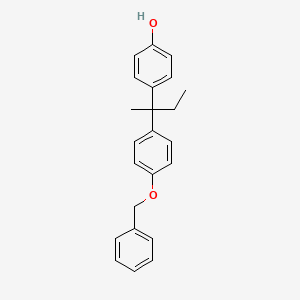


![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
